Glycodeoxycholic acid monohydrate

Description

A bile salt formed in the liver by conjugation of deoxycholate with glycine, usually as the sodium salt. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and choleretic.

Properties

IUPAC Name |

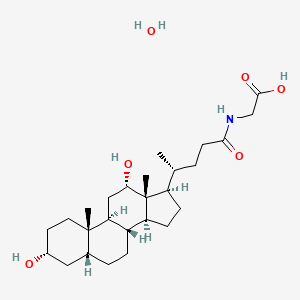

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5.H2O/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3;/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);1H2/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOTUJUSJVIXDW-YEUHZSMFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Role of Glycodeoxycholic Acid Monohydrate: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the functions, mechanisms of action, and experimental applications of Glycodeoxycholic acid (GDCA) monohydrate has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of GDCA's physiological significance, its role in cellular signaling, and detailed protocols for its study.

Glycodeoxycholic acid (GDCA) is a glycine-conjugated secondary bile acid, formed in the liver from deoxycholic acid, which itself is a metabolic byproduct of intestinal microbiota.[1] As a bile acid, GDCA plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[1][2] Beyond this fundamental digestive function, GDCA has emerged as a significant signaling molecule, modulating key cellular pathways and influencing a range of physiological and pathophysiological processes. This guide provides a detailed exploration of the functions of GDCA, with a focus on its interactions with the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5), and offers practical guidance for its investigation in a laboratory setting.

Core Functions and Biochemical Properties

Glycodeoxycholic acid's amphipathic nature, possessing both hydrophobic and hydrophilic regions, allows it to act as a detergent, forming micelles that solubilize fats for digestion and absorption.[3][4] It is a key component of the enterohepatic circulation, being reabsorbed in the intestine and transported back to the liver.[2]

Table 1: Physicochemical Properties of Glycodeoxycholic Acid Monohydrate

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₃NO₅ · H₂O | [5] |

| Molecular Weight | 467.6 g/mol | [3] |

| CAS Number | 1079043-81-4 | [5] |

| Appearance | Crystalline solid | [5] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml | [5] |

Signaling Pathways and Molecular Interactions

GDCA exerts significant biological effects through its interaction with nuclear receptors and G-protein coupled receptors, primarily FXR and TGR5. These interactions trigger downstream signaling cascades that regulate gene expression and cellular function.

Farnesoid X Receptor (FXR) Activation

GDCA is an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[6][7] Upon activation by bile acids like GDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[8] This leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.[7][8]

One of the key target genes of FXR is the small heterodimer partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][9] This represents a negative feedback mechanism to control bile acid levels. Furthermore, intestinal FXR activation by GDCA induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression.[7][10]

Takeda G-protein Coupled Receptor 5 (TGR5) Activation

GDCA also functions as an agonist for TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[11][12] Activation of TGR5 by GDCA leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[13][14] This, in turn, activates Protein Kinase A (PKA) and other downstream effectors, leading to a variety of cellular responses.

In intestinal L-cells, TGR5 activation by bile acids stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[14] TGR5 signaling is also implicated in regulating energy expenditure and inflammation.[12]

Table 2: Quantitative Data on Bile Acid Receptor Activation

| Ligand | Receptor | Assay Type | EC₅₀ (µM) | Reference |

| Glycodeoxycholic acid (GDCA) | TGR5 | Luciferase Assay | 1.18 | [15] |

| Deoxycholic acid (DCA) | FXR | Reporter Gene Assay | ~47 | [6] |

| Chenodeoxycholic acid (CDCA) | FXR | Reporter Gene Assay | ~17-50 | [3][6][16] |

| Lithocholic acid (LCA) | TGR5 | cAMP Assay | ~0.53 | [3] |

Note: EC₅₀ values can vary depending on the specific cell line and assay conditions used.

Role in Disease and Drug Development

The multifaceted functions of GDCA position it as a molecule of interest in various disease contexts and for therapeutic development. Elevated serum levels of GDCA have been associated with conditions such as acetaminophen-induced acute liver failure and asthma.[5] Conversely, its ability to modulate FXR and TGR5 makes it and its derivatives potential therapeutic agents for metabolic disorders.[17] For instance, FXR agonists are being investigated for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis.[18] Furthermore, GDCA has been shown to influence inflammatory responses, including the NF-κB signaling pathway, suggesting a role in inflammatory diseases.[19]

Experimental Protocols

To facilitate further research into the functions of GDCA, this guide provides detailed methodologies for key experiments.

Quantification of Glycodeoxycholic Acid by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of GDCA in biological samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of serum or plasma, add an internal standard (e.g., d4-GDCA).

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

-

Liquid Chromatography:

-

Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Employ a gradient elution to separate GDCA from other bile acids and matrix components.

-

-

Mass Spectrometry:

-

Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

Monitor the specific precursor-to-product ion transition for GDCA (e.g., m/z 448.3 -> 74.1).

-

-

Quantification:

-

Generate a standard curve using known concentrations of GDCA.

-

Calculate the concentration of GDCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

FXR Reporter Gene Assay

This cell-based assay measures the ability of GDCA to activate FXR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM with 10% FBS.

-

Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing a luciferase gene downstream of an FXRE.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with varying concentrations of GDCA or a vehicle control.

-

-

Luciferase Assay:

-

After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

Plot the normalized luciferase activity against the GDCA concentration to determine the EC₅₀ value.

-

TGR5 cAMP Assay

This assay measures the activation of TGR5 by GDCA through the quantification of intracellular cAMP levels.

Methodology:

-

Cell Culture:

-

Culture cells expressing TGR5 (e.g., CHO-K1 or HEK293 cells stably expressing TGR5).

-

-

Compound Treatment:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with different concentrations of GDCA or a known TGR5 agonist (e.g., lithocholic acid) as a positive control.

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF).

-

-

Data Analysis:

-

Generate a standard curve with known cAMP concentrations.

-

Calculate the cAMP concentration in the samples and plot it against the GDCA concentration to determine the EC₅₀ value.

-

This technical guide provides a foundational understanding of the critical functions of Glycodeoxycholic acid monohydrate. The detailed information on its signaling pathways and the provided experimental protocols are intended to empower researchers to further elucidate the complex roles of this important bile acid in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. rsc.org [rsc.org]

- 9. eubopen.org [eubopen.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. LC-MS/MS based Serum Proteomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Overexpression of Cholesterol 7α-hydroxylase promotes hepatic bile acid synthesis and secretion and maintains cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Glycodeoxycholic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycodeoxycholic acid (GDCA), a glycine-conjugated secondary bile acid, plays a pivotal role in lipid digestion and absorption. Beyond its physiological functions, GDCA is an important signaling molecule, primarily interacting with the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), making it a compound of significant interest in drug development for metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery of glycodeoxycholic acid monohydrate, detailed experimental protocols for its chemical synthesis, and an analysis of its engagement with key biological signaling pathways. Quantitative data are presented in structured tables for clarity, and complex biological and chemical processes are visualized using detailed diagrams.

Discovery and Historical Context

The study of bile acids dates back to the 19th century, with the initial isolation of cholic acid in 1848, which marked the beginning of our understanding of these crucial biological molecules.[1] The discovery of glycodeoxycholic acid is intrinsically linked to the broader investigation of bile acid conjugation. It was recognized that primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol.[2] In the intestine, these primary bile acids can be dehydroxylated by gut microbiota to form the secondary bile acids, deoxycholic acid and lithocholic acid.[3] Subsequently, in the liver, these secondary bile acids can be conjugated with amino acids, primarily glycine (B1666218) or taurine, to enhance their solubility and physiological function.[4][5] Glycodeoxycholic acid is the product of the conjugation of deoxycholic acid with glycine.[6] Its monohydrate form is a common crystalline state of the molecule.[7] The advancement of analytical techniques, such as chromatography, in the mid-20th century was instrumental in the separation and identification of individual conjugated bile acids like glycodeoxycholic acid, paving the way for detailed studies of their synthesis and biological activities.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of glycodeoxycholic acid monohydrate is essential for its application in research and drug development. Key quantitative data are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C26H43NO5 • H2O | [8] |

| Molecular Weight | 467.6 g/mol | [8] |

| Melting Point | 184 °C | [9] |

| Purity | ≥95% | [8] |

| Appearance | Crystalline solid | [8] |

Table 1: Physical and Chemical Properties of Glycodeoxycholic Acid Monohydrate

| Solvent | Solubility | Reference |

| Ethanol (B145695) | ~1 mg/mL | [8] |

| DMSO | ~10 mg/mL | [8] |

| Dimethylformamide (DMF) | ~10 mg/mL | [8] |

| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [8] |

Table 2: Solubility of Glycodeoxycholic Acid Monohydrate

Chemical Synthesis of Glycodeoxycholic Acid Monohydrate

The chemical synthesis of glycodeoxycholic acid monohydrate from deoxycholic acid and glycine is a multi-step process that involves the formation of an amide bond between the carboxylic acid of deoxycholic acid and the amino group of glycine. A common and effective strategy involves a two-step process: first, the formation of a methyl ester of the glycine-conjugated deoxycholic acid, followed by hydrolysis to yield the final product.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of glycine-conjugated bile acids.[10]

Step 1: Amide Coupling of Deoxycholic Acid with Glycine Methyl Ester

-

Materials: Deoxycholic acid, glycine methyl ester hydrochloride, a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA)), and a suitable solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF)).

-

Procedure:

-

Dissolve deoxycholic acid in the chosen solvent in a round-bottom flask.

-

In a separate flask, neutralize glycine methyl ester hydrochloride with an equimolar amount of the base in the same solvent.

-

Add the neutralized glycine methyl ester solution to the deoxycholic acid solution.

-

Add the coupling agent (e.g., EDC) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).

-

Wash the filtrate with dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl glycodeoxycholate.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Step 2: Hydrolysis of Methyl Glycodeoxycholate

-

Materials: Methyl glycodeoxycholate, a base for hydrolysis (e.g., sodium hydroxide (B78521) or potassium hydroxide), and a solvent system (e.g., a mixture of methanol (B129727) and water).

-

Procedure:

-

Dissolve the purified methyl glycodeoxycholate in the methanol-water solvent mixture.

-

Add an excess of the base (e.g., 1M NaOH) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the completion of the hydrolysis by TLC.

-

After the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will precipitate the glycodeoxycholic acid.

-

Collect the precipitate by filtration and wash it with cold water.

-

Step 3: Crystallization of Glycodeoxycholic Acid Monohydrate

-

Materials: Crude glycodeoxycholic acid and a suitable solvent system for crystallization (e.g., aqueous ethanol or acetone-water).

-

Procedure:

-

Dissolve the crude glycodeoxycholic acid in a minimal amount of the hot solvent system.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum to obtain pure glycodeoxycholic acid monohydrate.

-

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for Glycodeoxycholic Acid Monohydrate.

Characterization Data

The identity and purity of synthesized glycodeoxycholic acid monohydrate are confirmed through various analytical techniques.

| Technique | Key Observations | Reference |

| ¹H NMR | Characteristic signals for the steroid backbone and the glycine moiety. | [4][11] |

| ¹³C NMR | Resonances corresponding to the 26 carbon atoms of the molecule. | [4][11] |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of glycodeoxycholic acid. Characteristic fragmentation patterns include the loss of the glycine moiety. | [4][12] |

| Infrared (IR) Spectroscopy | Broad O-H stretching band (~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), amide C=O stretching (~1650 cm⁻¹), and carboxylic acid C=O stretching (~1720 cm⁻¹). |

Table 3: Spectroscopic Data for Glycodeoxycholic Acid

Biological Signaling Pathways

Glycodeoxycholic acid exerts its biological effects primarily through the activation of two key receptors: the nuclear farnesoid X receptor (FXR) and the membrane-bound Takeda G-protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that plays a central role in bile acid homeostasis, as well as lipid and glucose metabolism.[13] Glycodeoxycholic acid is a potent agonist of FXR.[14]

Caption: Activation of the Farnesoid X Receptor (FXR) signaling pathway by Glycodeoxycholic Acid.

Upon entering the cell, glycodeoxycholic acid binds to and activates FXR.[14] Activated FXR forms a heterodimer with the retinoid X receptor (RXR).[15] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[15] A key target gene is the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[13] This represents a negative feedback mechanism to control bile acid levels.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway

TGR5 is a cell surface receptor that, when activated by bile acids like glycodeoxycholic acid, initiates a downstream signaling cascade with roles in energy homeostasis and inflammation.[16]

Caption: Takeda G-protein-coupled Receptor 5 (TGR5) signaling cascade initiated by Glycodeoxycholic Acid.

The binding of glycodeoxycholic acid to TGR5 on the cell surface activates the associated Gs alpha subunit (Gαs) of the G protein complex.[17] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which modulates the expression of genes involved in energy expenditure and inflammation.[11]

Applications in Drug Development

The dual role of glycodeoxycholic acid as a physiological emulsifier and a signaling molecule makes it and its derivatives attractive targets for drug development. Its ability to activate FXR has implications for the treatment of cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and metabolic disorders such as type 2 diabetes and dyslipidemia.[18] Furthermore, the activation of TGR5 by glycodeoxycholic acid presents opportunities for developing therapies for inflammatory conditions and metabolic syndrome.[17] The synthetic methodologies and biological understanding outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of glycodeoxycholic acid and its analogues.

Conclusion

Glycodeoxycholic acid monohydrate, a key component of the bile acid pool, has a rich history of discovery and an expanding role in modern pharmacology. This technical guide has provided a detailed overview of its discovery, a practical protocol for its chemical synthesis, a compilation of its key physicochemical properties, and a visual and descriptive analysis of its interaction with the FXR and TGR5 signaling pathways. This comprehensive resource is intended to support the ongoing research and development efforts aimed at harnessing the therapeutic potential of this multifaceted molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]

- 6. Glycodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glycodeoxycholic Acid | C26H43NO5 | CID 3035026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. TGR5 Signaling in Hepatic Metabolic Health | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Glycodeoxycholic Acid Inhibits Primary Bile Acid Synthesis With Minor Effects on Glucose and Lipid Homeostasis in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Glycodeoxycholic acid monohydrate

An In-depth Technical Guide to Glycodeoxycholic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycodeoxycholic acid (GDCA) is a secondary bile acid formed through the conjugation of deoxycholic acid with the amino acid glycine (B1666218). It is a key component of the bile acid pool in the enterohepatic circulation. As a biological detergent, it plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. Beyond its digestive functions, Glycodeoxycholic acid acts as a signaling molecule, primarily through its interaction with the Farnesoid X Receptor (FXR), a nuclear receptor that governs the homeostasis of bile acids, lipids, and glucose. This guide provides a comprehensive overview of the physical and chemical properties, biological activity, and relevant experimental protocols for Glycodeoxycholic acid monohydrate.

Physical and Chemical Properties

Glycodeoxycholic acid monohydrate is a white to off-white crystalline solid.[1] Its chemical and physical characteristics are essential for its handling, formulation, and application in research and development.

Table 1: General and Physical Properties of Glycodeoxycholic Acid Monohydrate

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | [2] |

| Synonyms | GDCA, Deoxycholylglycine, Glycodesoxycholic acid | [2] |

| CAS Number | 1079043-81-4 (Monohydrate), 360-65-6 (Anhydrous) | [1][2] |

| Molecular Formula | C₂₆H₄₃NO₅ • H₂O | [1] |

| Formula Weight | 467.6 g/mol | [1] |

| Appearance | White to Off-White Crystalline Solid | [1] |

| Melting Point | 184 °C (for anhydrous form) | [3] |

| pKa | 3.77 - 4.8 | [3][4] |

Table 2: Solubility Profile of Glycodeoxycholic Acid Monohydrate

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | ~10 mg/mL | Cayman Chemical |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Cayman Chemical |

| Ethanol | ~1 mg/mL | Cayman Chemical |

| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Cayman Chemical |

| Water | 10 mg/mL (for Sodium Salt) |

Biological Activity and Signaling Pathways

Glycodeoxycholic acid is a primary ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid synthesis. The activation of FXR by bile acids like GDCA in the intestine and liver initiates a negative feedback loop to control the concentration of bile acids in the enterohepatic circulation.

Farnesoid X Receptor (FXR) Signaling Pathway

In the enterocytes of the terminal ileum, reabsorbed GDCA binds to and activates FXR. This activation leads to the transcription and secretion of Fibroblast Growth Factor 19 (FGF19) into the portal circulation.[5] FGF19 then travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[6] This binding event triggers a signaling cascade that ultimately represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5][7]

Simultaneously, GDCA that reaches the liver directly activates hepatic FXR. This leads to the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that also inhibits the expression of CYP7A1.[5][8] This dual-pathway regulation provides tight control over bile acid production.

Caption: FXR signaling pathway initiated by Glycodeoxycholic acid (GDCA).

Experimental Protocols

Accurate determination of the physicochemical properties of Glycodeoxycholic acid monohydrate is crucial for its application. The following sections detail standardized protocols for solubility and purity assessment.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a solvent over a specified period.

Methodology:

-

Preparation: Add an excess amount (e.g., 5-10 mg) of Glycodeoxycholic acid monohydrate to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired solvent or buffer system to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, filtration through a 0.22 µm syringe filter is recommended.

-

Quantification: Dilute the supernatant with an appropriate solvent. Determine the concentration of the dissolved Glycodeoxycholic acid monohydrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

-

Calculation: The solubility is reported as the mean concentration from replicate vials.

Caption: General workflow for the shake-flask solubility determination method.

Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a standard method for assessing the purity of bile acids. The method separates compounds based on their hydrophobicity.

Typical HPLC Parameters:

-

Column: C18 (Octadecylsilane) bonded silica, e.g., Agilent InfinityLab Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm).[9]

-

Mobile Phase A: An aqueous buffer, such as 20 mM ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a controlled pH (e.g., pH 2.7-4.0).[9][10]

-

Mobile Phase B: Acetonitrile or Methanol.[9]

-

Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30-40°C.[9]

-

Detection: UV absorbance at a low wavelength (e.g., 200-215 nm) or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.[9]

-

Injection Volume: 5-20 µL.[10]

-

Sample Preparation: Dissolve the Glycodeoxycholic acid monohydrate sample in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

Methodology:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Run the gradient elution program.

-

Monitor the eluent using the selected detector.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

Glycodeoxycholic acid monohydrate should be handled with care in a laboratory setting.

-

Hazards: May cause skin, eye, and respiratory tract irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C for long-term stability.[11]

For complete safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. Glycodeoxycholic Acid (hydrate) - Cayman Chemical [bioscience.co.uk]

- 2. Glycodeoxycholic Acid | C26H43NO5 | CID 3035026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GLYCODEOXYCHOLIC ACID CAS#: 360-65-6 [m.chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for Deoxycholic acid glycine conjugate (HMDB0000631) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

- 9. lcms.cz [lcms.cz]

- 10. hplc.eu [hplc.eu]

- 11. Glycodeoxycholic acid monohydrate [myskinrecipes.com]

The Role of Glycodeoxycholic Acid Monohydrate in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycodeoxycholic acid (GDCA) monohydrate, a glycine-conjugated secondary bile acid, is an important signaling molecule in the enterohepatic circulation. While bile acids are classically known for their role in lipid digestion, they are now recognized as key regulators of systemic metabolism, acting through nuclear and cell surface receptors. This technical guide provides an in-depth analysis of the role of GDCA in metabolic regulation, with a focus on its effects on glucose, lipid, and energy homeostasis. It summarizes key quantitative data from clinical research, details relevant experimental protocols, and visualizes the underlying signaling pathways. Recent evidence from human studies indicates that while GDCA potently suppresses endogenous bile acid synthesis via the Farnesoid X Receptor (FXR)-Fibroblast Growth Factor 19 (FGF19) axis, its direct effects on glucose and lipid metabolism in healthy individuals are minimal. This guide aims to serve as a comprehensive resource for professionals in metabolic research and drug development.

Introduction to Glycodeoxycholic Acid (GDCA)

Glycodeoxycholic acid is a secondary bile acid formed in the gut by the conjugation of deoxycholic acid (DCA) with the amino acid glycine. DCA itself is produced from the primary bile acid cholic acid through the action of intestinal microbiota. As a signaling molecule, GDCA exerts its effects primarily through the activation of two key receptors: the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5 (also known as GPBAR1)[1][2][3]. The activation of these receptors initiates signaling cascades that influence a variety of metabolic processes. The monohydrate form (C₂₆H₄₃NO₅ • H₂O) is a common stable form of this bile acid used in research[4].

Core Signaling Pathways of GDCA in Metabolic Regulation

GDCA's metabolic influence is mediated by its interaction with FXR and TGR5, primarily in the intestine and liver.

Farnesoid X Receptor (FXR) Signaling

FXR is a central regulator of bile acid homeostasis. In the enterocytes of the small intestine, GDCA binding to FXR induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 then travels through the portal circulation to the liver, where it binds to its receptor (FGFR4/β-Klotho complex) on hepatocytes. This binding event triggers a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. This negative feedback loop is crucial for maintaining the appropriate size and composition of the bile acid pool[5].

Takeda G protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is expressed on the cell surface of various cells, including intestinal enteroendocrine L-cells. GDCA is an agonist for TGR5. Activation of TGR5 in L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion, and slows gastric emptying[5]. Animal studies have also linked TGR5 activation to increased energy expenditure in brown adipose tissue[6].

Quantitative Data from Human Clinical Trials

A key proof-of-concept study investigated the metabolic effects of oral GDCA administration (10 mg/kg/day) in healthy lean men over 30 days, using both regular-release (GDCA-R) and slow-release (GDCA-S) capsules[1][2]. The study concluded that while GDCA effectively suppresses primary bile acid synthesis, it has minimal effects on glucose, lipid, and energy metabolism in this population[1].

Effects on Bile Acid Homeostasis and FGF19

Oral GDCA administration led to a significant increase in postprandial total bile acid and FGF19 concentrations, while suppressing primary bile acids. Plasma levels of 7α-hydroxy-4-cholesten-3-one (C4), a marker of hepatic bile acid synthesis, were markedly reduced, confirming the potent inhibitory effect of the GDCA-FXR-FGF19 axis[1].

Table 1: Effects of Regular-Release GDCA (GDCA-R) on Fasting Bile Acid Synthesis Markers

| Parameter | Baseline (Mean ± SD) | Day 15 (Mean ± SD) | Day 31 (Mean ± SD) |

|---|---|---|---|

| FGF19 (pg/mL) | 135 ± 67 | 266 ± 179 | 158 ± 73 |

| C4 (ng/mL) | 21.1 ± 13.9 | 7.9 ± 5.6 | 9.0 ± 7.2 |

Data adapted from Meessen et al., J Clin Endocrinol Metab, 2025.[7]

Effects on Glucose and Energy Metabolism

Despite the increase in GLP-1, a hormone known to improve glucose tolerance, the study found no significant effects of GDCA on fasting or postprandial glucose and insulin concentrations[7]. A transient increase in resting energy expenditure (REE) was observed with regular-release GDCA at day 15, but this effect was not sustained at day 31[7].

Table 2: Effects of GDCA on Fasting Glucose and Lipid Metabolism (Regular-Release GDCA-R)

| Parameter | Baseline (Mean ± SD) | Day 31 (Mean ± SD) |

|---|---|---|

| Fasting Glucose (mmol/L) | 5.0 ± 0.3 | 5.0 ± 0.3 |

| Fasting Insulin (pmol/L) | 35.8 ± 16.0 | 33.9 ± 12.1 |

| Fasting GLP-1 (pmol/L) | 4.8 ± 2.0 | 4.7 ± 2.0 |

| Total Cholesterol (mmol/L) | 4.4 ± 0.8 | 4.0 ± 0.7 |

| LDL-C (mmol/L) | 2.6 ± 0.7 | 2.2 ± 0.6 |

| HDL-C (mmol/L) | 1.4 ± 0.3 | 1.4 ± 0.3 |

| Triglycerides (mmol/L) | 0.9 ± 0.4 | 0.9 ± 0.3 |

| ApoB (g/L) | 0.8 ± 0.2 | 0.7 ± 0.2 |

Data adapted from Meessen et al., J Clin Endocrinol Metab, 2025.

Safety and Tolerability

No serious adverse events were reported during the 30-day study. However, mild increases in plasma liver transaminases were observed in 50% of participants, and gastrointestinal adverse events (e.g., diarrhea, abdominal discomfort) were experienced by 80% of participants receiving regular-release capsules and 50% receiving slow-release capsules[1][2].

Key Experimental Protocols

This section outlines the methodologies for critical experiments used to assess the metabolic effects of GDCA.

Human Clinical Trial Protocol (Proof-of-Concept)

Methodology:

-

Participant Recruitment: Healthy, lean male subjects are recruited. Exclusion criteria include the use of medications affecting bile acid metabolism, history of cholecystectomy or gastrointestinal diseases, and excessive alcohol consumption[2].

-

Study Design: A randomized, controlled study design is employed. Participants receive a daily oral dose of GDCA (e.g., 10 mg/kg body weight) for a defined period (e.g., 30 days)[1].

-

Metabolic Testing: On test days (e.g., baseline, day 15, day 31), participants undergo a mixed meal test after an overnight fast.

-

Energy Expenditure: Resting energy expenditure (REE) is measured using indirect calorimetry before the meal[7].

-

Blood Sampling: Blood samples are collected at baseline (fasting) and at regular intervals for several hours after the meal.

-

Biochemical Analysis: Plasma is analyzed for glucose, insulin, C-peptide, lipids (total cholesterol, HDL-C, LDL-C, triglycerides), apolipoproteins, FGF19, and GLP-1 using commercial enzymatic assays and ELISAs. Bile acid profiles are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2].

In Vitro Receptor Activation Assays

Objective: To determine the potency and efficacy of GDCA as an agonist for FXR and TGR5.

FXR Activation Assay (Reporter Gene Assay):

-

Cell Culture: A human liver cell line (e.g., HepG2) or intestinal cell line (e.g., Caco-2) is used.

-

Transfection: Cells are transiently transfected with a plasmid containing an FXR response element linked to a reporter gene (e.g., luciferase) and a plasmid expressing human FXR.

-

Treatment: Cells are treated with varying concentrations of GDCA, a known FXR agonist (e.g., GW4064) as a positive control, and a vehicle control (e.g., DMSO).

-

Measurement: After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured. The fold-change in reporter gene expression relative to the vehicle control indicates the level of FXR activation.

TGR5 Activation Assay (cAMP Measurement):

-

Cell Culture: A cell line (e.g., HEK293 or CHO) is engineered to stably express human TGR5.

-

Treatment: Cells are treated with various concentrations of GDCA, a known TGR5 agonist (e.g., INT-777) as a positive control, and a vehicle control.

-

Measurement: Intracellular cyclic AMP (cAMP) levels are measured after a short incubation period (e.g., 5-60 minutes). This can be done using various methods, including competitive immunoassays (ELISA) or reporter assays where cAMP levels are linked to luciferase expression[8].

Animal Model Protocol for Metabolic Studies

Objective: To investigate the long-term metabolic effects of GDCA in a preclinical model of metabolic syndrome.

Methodology:

-

Animal Model: A diet-induced obesity model is commonly used. For example, C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity, insulin resistance, and dyslipidemia[9][10].

-

Treatment Groups: Animals are randomized into groups: (1) Control (high-fat diet + vehicle), (2) GDCA-treated (high-fat diet + GDCA), and potentially (3) Positive Control (e.g., metformin).

-

Administration: GDCA is administered daily via oral gavage at a specified dose (e.g., 50-100 mg/kg) for a period of several weeks.

-

Metabolic Phenotyping:

-

Body Weight and Food Intake: Monitored regularly.

-

Glucose Homeostasis: Glucose and insulin tolerance tests are performed. Fasting blood glucose and insulin levels are measured.

-

Lipid Profile: Serum levels of triglycerides, total cholesterol, HDL-C, and LDL-C are analyzed.

-

Gene Expression: At the end of the study, tissues (liver, intestine, adipose tissue) are harvested to analyze the expression of key metabolic genes (e.g., Cyp7a1, Fgf15, gluconeogenic and lipogenic genes) via qPCR or RNA-seq.

-

Potential for Hepatotoxicity

While human studies have shown only mild elevations in liver enzymes with short-term use, in vitro research has raised some concerns about potential hepatotoxicity. One study demonstrated that treating cultured rat hepatocytes with GDCA (250 µmol/L) resulted in a significant increase in malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, and a decrease in cell membrane fluidity. These changes were correlated with hepatocyte injury, suggesting a potential mechanism of toxicity[11]. This highlights the importance of monitoring liver function in any therapeutic application of GDCA.

Conclusion and Future Directions

Glycodeoxycholic acid monohydrate is a potent activator of the intestinal FXR-FGF19 axis, leading to robust suppression of hepatic bile acid synthesis. This mechanism is well-established and quantifiable. However, its role as a direct modulator of glucose and lipid metabolism appears to be limited, at least in healthy, lean individuals. The observed increase in GLP-1 via TGR5 activation did not translate into significant improvements in glycemic control in the primary human study conducted to date[1][7].

For drug development professionals, GDCA's strong effect on bile acid synthesis may be of interest for conditions characterized by bile acid dysregulation. However, its narrow therapeutic window, evidenced by gastrointestinal side effects and mild liver enzyme elevations at therapeutic doses, must be carefully considered[1].

Future research should focus on:

-

Investigating GDCA in disease models: The effects of GDCA may be more pronounced in states of metabolic disease, such as type 2 diabetes or non-alcoholic fatty liver disease (NAFLD), where baseline metabolism is perturbed.

-

Elucidating downstream signaling: Advanced proteomics and metabolomics studies are needed to map the full spectrum of cellular pathways modulated by GDCA beyond the primary FXR and TGR5 targets.

-

Long-term safety studies: More extensive studies are required to understand the long-term implications of sustained bile acid pool modification and the potential for hepatotoxicity.

This guide provides a foundational understanding of GDCA's role in metabolic regulation, integrating current data to inform future research and development efforts in the field.

References

- 1. Glycodeoxycholic Acid Inhibits Primary Bile Acid Synthesis With Minor Effects on Glucose and Lipid Homeostasis in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 3. academic.oup.com [academic.oup.com]

- 4. caymanchem.com [caymanchem.com]

- 5. research.rug.nl [research.rug.nl]

- 6. The Bile Acid Chenodeoxycholic Acid Increases Human Brown Adipose Tissue Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycodeoxycholic Acid Inhibits Primary Bile Acid Synthesis With Minor Effects on Glucose and Lipid Homeostasis in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Metabolic disorders animal models [ibd-biotech.com]

- 11. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Use of Bile Acids in Medicine with a focus on Glycodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical therapeutic application of bile acids, with a particular focus on the evolution of their use from traditional remedies to early clinical applications. This document details the quantitative outcomes of seminal studies, outlines the experimental protocols of the era, and illustrates the historical understanding of bile acid signaling pathways.

From Ancient Remedies to Purified Compounds: A Historical Overview

The medicinal use of bile acids dates back centuries, with animal bile being a common ingredient in traditional Chinese medicine to treat liver and biliary diseases.[1][2][3][4] The primary therapeutic rationale was based on the observed choleretic (stimulating bile production) and cholagogue (promoting bile flow) effects.[5][6][7][8] It wasn't until the 20th century that specific bile acids were isolated and investigated for their therapeutic potential in Western medicine. Early applications in the 1900s included the use of bile acids as tonics and laxatives to enhance bile flow in patients with cholestasis, although these early uses often lacked rigorous, controlled efficacy studies.[9]

The focus of this guide is on the period that marks the transition from crude bile preparations to the clinical investigation of purified bile acids, primarily chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA), for the dissolution of gallstones. While Glycodeoxycholic acid (GDCA), a glycine (B1666218) conjugate of deoxycholic acid, is a significant component of human bile and was known to be present in traditional remedies, its use as a purified therapeutic agent has a much less documented history compared to CDCA and UDCA.[1][10] Historical medical practices utilized whole bile, which naturally contained GDCA among other bile salts.[1] However, the pivotal clinical research of the mid-20th century centered on the efficacy of the primary bile acid CDCA and its epimer UDCA.

Quantitative Data from Historical Clinical Trials

The 1970s and 1980s saw a surge in clinical trials investigating the efficacy of bile acids for the medical dissolution of cholesterol gallstones. Below are summaries of key quantitative data from this era.

Chenodeoxycholic Acid (CDCA) in Gallstone Dissolution

| Study (Year) | Number of Patients | CDCA Dosage | Treatment Duration | Complete Gallstone Dissolution Rate | Partial Dissolution Rate | Key Side Effects |

|---|---|---|---|---|---|---|

| National Cooperative Gallstone Study (1981) | 916 | 750 mg/day | 2 years | 13.5% | 27.3% | Diarrhea, Reversible Hepatotoxicity |

| Thistle et al. (1978)[5] | 52 | <15 mg/kg/day vs. ≥15 mg/kg/day | Not specified | 38% vs. 83% | Not specified | Dose-related SGOT elevation, Diarrhea |

| Toouli et al. (1980)[11] | 23 | 750 mg/day | 6-24 months | 21.7% | 17.4% | Minimal side effects reported |

Ursodeoxycholic Acid (UDCA) in Gallstone Dissolution

| Study (Year) | Number of Patients | UDCA Dosage | Treatment Duration | Complete Gallstone Dissolution Rate | Partial Dissolution Rate | Key Side Effects |

|---|---|---|---|---|---|---|

| Tokyo Cooperative Gallstone Study Group (1980) | 72 | 150 mg/day vs. 600 mg/day | 6-12 months | 17.4% vs. 34.5% | Not specified | No diarrhea or hepatotoxicity noted |

| Iwamura (1980) | 30 | 300-600 mg/day | 5-16 months | 25% | Not specified | Transient elevation of transaminase, Mild diarrhea |

| Leuschner et al. (1988) | 16 | 11.1 mg/kg/day | 15-16.9 months | 38% | 37% | No unwanted effects reported |

Historical Experimental Protocols

The methodologies employed in the mid-20th century for bile acid research laid the groundwork for modern clinical trials.

Formulation and Administration of Bile Acid Therapies

In the early clinical trials, bile acids were typically administered orally in the form of tablets or capsules.

-

Preparation of Ursodeoxycholic Acid Capsules (ca. 1980s): A common approach involved blending the active ursodeoxycholic acid with excipients to ensure proper dosage and stability. A representative preparation method would include:

-

Sieving of ursodeoxycholic acid raw material and fillers like microcrystalline cellulose (B213188) and lactose.

-

Preparation of an adhesive solution, for example, by dissolving polyvidone K30 in an ethanol-water mixture.

-

Granulation of the powdered ingredients with the adhesive solution.

-

Drying of the wet granules to a specified moisture content.

-

Sieving of the dried granules and blending with a lubricant such as magnesium stearate.

-

Encapsulation of the final blend into hard gelatin capsules.[12][13][14]

-

Analytical Methods for Bile Acid Quantification

Gas chromatography (GC) was a primary analytical technique for the separation and quantification of bile acids in biological samples during the 1970s.[15][16]

-

Gas Chromatography of Serum Bile Acids (ca. 1979): A typical protocol would involve the following steps:

-

Extraction: Bile acids were extracted from serum using a resin such as Amberlite XAD-2.

-

Solvolysis and Hydrolysis: The sulfate (B86663) groups were removed by solvolysis, and the conjugated bile acids were hydrolyzed enzymatically using cholylglycine hydrolase to yield free bile acids.

-

Derivatization: The free bile acids were then derivatized to make them volatile for GC analysis. This typically involved methylation of the carboxyl group followed by silylation of the hydroxyl groups to form trimethylsilyl (B98337) ether derivatives.

-

Chromatographic Separation: The derivatized bile acids were separated on a glass capillary column coated with a stationary phase like polyethyleneglycol 20,000.

-

Detection and Quantification: The separated bile acids were detected and quantified using a flame ionization detector.[11]

-

Historical Understanding of Bile Acid Signaling and Metabolism

Before the discovery of the farnesoid X receptor (FXR) and other specific bile acid receptors, the therapeutic effects of bile acids were largely attributed to their physicochemical properties and their role in digestion and bile flow.

Choleretic and Cholagogue Actions

The primary recognized mechanisms of action were:

-

Choleretic Effect: The ability of bile acids to increase the secretion of bile by the liver. This was thought to be a key factor in their therapeutic benefit for cholestatic conditions.[5][6][7]

-

Cholagogue Effect: The stimulation of the gallbladder to contract and release stored bile into the small intestine. This action was considered important for improving digestion and relieving symptoms associated with biliary stasis.[5][6][7]

The historical understanding of these actions was largely phenomenological, based on observations of increased bile output and gallbladder emptying in response to bile acid administration.

Enterohepatic Circulation: A Historical Perspective

The concept of the enterohepatic circulation of bile acids was established long before the molecular transporters were identified. It was understood that bile acids were synthesized in the liver from cholesterol, secreted into the intestine to aid in fat digestion, and then largely reabsorbed in the ileum to return to the liver via the portal circulation.[17][18] This recycling mechanism was recognized as being crucial for maintaining a sufficient bile acid pool for digestion.

Early Gallstone Dissolution Study Workflow

The clinical trials of the 1970s and 1980s for gallstone dissolution followed a systematic workflow to assess the efficacy and safety of bile acid therapy.

Conclusion

The historical use of bile acids in medicine represents a fascinating journey from traditional, empirical remedies to evidence-based clinical therapeutics. The pioneering work on chenodeoxycholic acid and ursodeoxycholic acid in the mid-20th century for the dissolution of gallstones laid the foundation for our modern understanding of bile acid physiology and pharmacology. While the specific historical clinical use of purified Glycodeoxycholic acid is not as well-documented as that of CDCA and UDCA, its presence in traditional bile preparations suggests a long history of human exposure to its therapeutic effects. The evolution of analytical techniques and the eventual discovery of specific bile acid signaling pathways have transformed our understanding, but the foundational clinical observations from the historical period remain a cornerstone of this field.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Therapeutic uses of animal biles in traditional Chinese medicine: an ethnopharmacological, biophysical chemical and medicinal review. | Semantic Scholar [semanticscholar.org]

- 3. F6Publishing [f6publishing.com]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. longdom.org [longdom.org]

- 7. herbalreality.com [herbalreality.com]

- 8. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 9. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. avantiresearch.com [avantiresearch.com]

- 11. Determination of bile acids in serum by capillary gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN111135153A - Ursodeoxycholic acid capsule and preparation method thereof - Google Patents [patents.google.com]

- 13. CN107095858B - Ursodeoxycholic acid capsule and preparation method thereof - Google Patents [patents.google.com]

- 14. CN110898036A - Ursodeoxycholic acid sustained-release enteric-coated capsule and preparation method thereof - Google Patents [patents.google.com]

- 15. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 16. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enterohepatic circulation - Wikipedia [en.wikipedia.org]

- 18. The enterohepatic circulation of bile acids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycodeoxycholic Acid Monohydrate as a Detergent for Fat Absorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycodeoxycholic acid (GDCA), a glycine-conjugated secondary bile acid, plays a pivotal role in the digestion and absorption of dietary fats. Its amphipathic nature allows it to act as a potent biological detergent, facilitating the emulsification of large fat globules into smaller droplets and the formation of mixed micelles, which are essential for the transport of lipolytic products to the intestinal epithelium. This technical guide provides an in-depth analysis of the function of glycodeoxycholic acid monohydrate in fat absorption, including its physicochemical properties, its role in micelle formation and lipid solubilization, and its interaction with key enzymes and signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.

Introduction

The intestinal absorption of dietary lipids, which are primarily composed of triglycerides, is a complex process that relies on the coordinated action of enzymes and biological detergents. Due to their inherent hydrophobicity, fats are immiscible in the aqueous environment of the small intestine. Bile acids, synthesized in the liver and secreted into the duodenum, are crucial for overcoming this challenge. Glycodeoxycholic acid (GDCA) is a prominent secondary bile acid, formed by the conjugation of deoxycholic acid with the amino acid glycine (B1666218). This conjugation enhances its water solubility and lowers its pKa, ensuring it remains ionized in the intestinal lumen. As a detergent, GDCA facilitates the enzymatic digestion of fats by pancreatic lipase (B570770) and the subsequent absorption of fatty acids and monoglycerides (B3428702).

Physicochemical Properties of Glycodeoxycholic Acid Monohydrate

The detergent properties of GDCA are a direct consequence of its molecular structure, which features a rigid steroidal nucleus with both hydrophobic and hydrophilic faces. The glycine conjugate at the C-24 position further enhances its amphipathic character.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₃NO₅·H₂O | [1] |

| Molecular Weight | 467.6 g/mol | [1] |

| Critical Micelle Concentration (CMC) | 2-4 mM (in aqueous solution) | |

| pKa | ~4.4 | |

| Solubility | Soluble in aqueous solutions, particularly at pH > pKa | [1] |

Table 1: Physicochemical Properties of Glycodeoxycholic Acid Monohydrate.

Mechanism of Action as a Detergent in Fat Absorption

The role of GDCA as a detergent in fat absorption can be divided into two main phases: emulsification and mixed micelle formation.

Emulsification

Following a meal, large fat globules enter the small intestine. The mechanical mixing in the stomach and small intestine, combined with the detergent action of bile acids like GDCA, breaks down these large globules into a fine emulsion of smaller lipid droplets. GDCA molecules adsorb at the oil-water interface of these droplets, with their hydrophobic steroid nucleus oriented towards the lipid core and the hydrophilic glycine conjugate and hydroxyl groups facing the aqueous environment. This process dramatically increases the surface area available for the action of pancreatic lipase.

Interaction with Pancreatic Lipase

Pancreatic lipase is the primary enzyme responsible for the hydrolysis of triglycerides into fatty acids and 2-monoglycerides. While the binding affinity of individual bile acids to pancreatic lipase can vary, dihydroxy bile salts like GDCA are known to interact with the enzyme and its cofactor, colipase. This interaction is crucial for anchoring the lipase to the surface of the emulsified lipid droplets, thereby facilitating efficient lipolysis.

Mixed Micelle Formation and Lipid Solubilization

As lipolysis proceeds, the resulting fatty acids and monoglycerides are insoluble in water and would accumulate at the surface of the lipid droplets, inhibiting further enzymatic activity. GDCA, along with other bile acids and phospholipids, incorporates these lipolytic products into mixed micelles. These are small, thermodynamically stable aggregates with a hydrophobic core containing the fatty acids and monoglycerides, and a hydrophilic shell composed of the polar groups of the bile acids and phospholipids. This solubilization process is essential for the transport of the digested lipids across the unstirred water layer to the apical membrane of the enterocytes for absorption.

| Micellar Component | Stoichiometry (molar ratio relative to bile acid) |

| Fatty Acid | ~1.4 |

| Lysolecithin | ~0.15 |

| Cholesterol | ~0.06 |

Table 2: Typical Stoichiometry of Components in Mixed Micelles. Note: This represents a general composition of postprandial mixed micelles and can vary depending on the specific lipids and bile acids present.[2]

Signaling Role of Glycodeoxycholic Acid: Farnesoid X Receptor (FXR) Activation

Beyond its detergent function, GDCA acts as a signaling molecule by activating the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Activation of FXR by bile acids plays a crucial role in the feedback regulation of bile acid synthesis and lipid metabolism.

As depicted in the diagram, GDCA in enterocytes activates FXR, leading to the expression and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 travels via the portal vein to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes, subsequently repressing the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. Concurrently, GDCA that reaches the liver directly activates hepatic FXR, which induces the expression of the Small Heterodimer Partner (SHP). SHP, in turn, also inhibits CYP7A1 transcription. This negative feedback loop is crucial for maintaining bile acid homeostasis.

| Bile Acid | FXR Activation (EC₅₀) |

| Chenodeoxycholic acid (CDCA) | ~15-50 µM |

| Deoxycholic acid (DCA) | ~50-100 µM |

| Lithocholic acid (LCA) | ~20-60 µM |

| Cholic acid (CA) | >100 µM |

Table 3: Comparative FXR Activation by Different Bile Acids. EC₅₀ values can vary depending on the specific assay used.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

Materials:

-

Glycodeoxycholic acid monohydrate

-

Pyrene solution (in a volatile solvent like acetone)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

Procedure:

-

Prepare a stock solution of GDCA in PBS.

-

Prepare a series of dilutions of the GDCA stock solution in PBS.

-

To each dilution, add a small aliquot of the pyrene solution and allow the solvent to evaporate, leaving the pyrene probe.

-

Incubate the solutions to allow for equilibration.

-

Measure the fluorescence emission spectra of each sample, with an excitation wavelength of 334 nm.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).

-

Plot the ratio of I₁/I₃ against the logarithm of the GDCA concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic core of the micelles.

In Vitro Model of Fat Digestion using a pH-Stat Titrator

This protocol simulates the conditions of the small intestine to measure the rate and extent of lipid digestion in the presence of GDCA.

Materials:

-

pH-stat titrator system (including a temperature-controlled reaction vessel, pH electrode, and automated burette)

-

Triglyceride substrate (e.g., olive oil)

-

Pancreatic lipase and colipase

-

Glycodeoxycholic acid monohydrate

-

Bile salts mixture (optional, to mimic physiological conditions)

-

Calcium chloride (CaCl₂) solution

-

Sodium hydroxide (B78521) (NaOH) solution (standardized)

-

Tris-HCl buffer, pH 8.0

Procedure:

-

Set up the reaction vessel of the pH-stat at 37°C.

-

Add the Tris-HCl buffer, CaCl₂ solution, and GDCA (and other bile salts if used) to the vessel and equilibrate to 37°C.

-

Add the triglyceride substrate to form an emulsion by stirring.

-

Calibrate the pH electrode and set the pH-stat to maintain a pH of 8.0.

-

Initiate the digestion by adding the pancreatic lipase and colipase solution.

-

The pH-stat will automatically titrate the fatty acids released during lipolysis with the NaOH solution to maintain a constant pH.

-

Record the volume of NaOH added over time.

-

The rate of lipolysis is proportional to the rate of NaOH addition. The total amount of fatty acids released can be calculated from the total volume of NaOH consumed.

Caco-2 Cell Model for Fat Absorption Studies

The Caco-2 cell line, a human colon adenocarcinoma cell line, differentiates into a polarized monolayer of enterocyte-like cells and is a widely used in vitro model to study intestinal absorption.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

Micellar solution containing fatty acids, monoglycerides, and GDCA

-

Analytical method for quantifying lipids (e.g., LC-MS/MS)

Procedure:

-

Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Prepare a micellar solution by dissolving fatty acids, monoglycerides, and GDCA in cell culture medium.

-

Wash the Caco-2 cell monolayers with pre-warmed buffer.

-

Add the micellar solution to the apical side of the Transwell inserts.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

At the end of the incubation, collect samples from both the apical and basolateral compartments.

-

Lyse the cells to determine the intracellular lipid content.

-

Quantify the concentration of fatty acids and monoglycerides in the apical, basolateral, and cell lysate samples to determine the extent of uptake and transport across the cell monolayer.

Conclusion

Glycodeoxycholic acid monohydrate is a critical component in the intricate process of dietary fat digestion and absorption. Its function as a biological detergent is multifaceted, involving the emulsification of fats, interaction with lipolytic enzymes, and the formation of mixed micelles for the transport of digested lipids. Furthermore, its role as a signaling molecule in the regulation of bile acid homeostasis via FXR activation highlights its importance in overall metabolic control. The experimental protocols detailed in this guide provide a framework for the continued investigation of GDCA's functions and its potential as a therapeutic target in disorders of fat malabsorption and metabolic diseases. A thorough understanding of the mechanisms of action of GDCA is essential for researchers and professionals working to develop novel therapeutic strategies in these areas.

References

Methodological & Application

Application Notes and Protocols for Glycodeoxycholic Acid Monohydrate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Glycodeoxycholic acid (GDCA) monohydrate in cell culture experiments. Glycodeoxycholic acid, a glycine-conjugated secondary bile acid, is a valuable tool for investigating cellular processes such as apoptosis, cell viability, and signaling pathways. These protocols are designed to assist researchers in studying its effects on various cell types, particularly in the context of liver physiology and pathology, as well as in cancer research.

Overview and Applications

Glycodeoxycholic acid monohydrate is frequently employed in cell culture to mimic conditions of cholestasis and to study the cytotoxic effects of bile acids.[1][2] Its primary applications in a research setting include:

-

Induction of Apoptosis: GDCA is a known inducer of programmed cell death in various cell types, most notably hepatocytes.[3] This makes it a useful compound for studying the molecular mechanisms of apoptosis.

-

Investigation of Cellular Signaling Pathways: The effects of GDCA are mediated through various signaling cascades, including the Protein Kinase C (PKC) and STAT3 pathways.[4][5] Researchers can use GDCA to probe these pathways and understand their role in cell fate decisions.

-

Drug Development and Screening: In the context of liver diseases and cancer, GDCA can be used to screen for protective compounds that mitigate its cytotoxic effects or to study mechanisms of chemoresistance.[5]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of Glycodeoxycholic acid (or its closely related analogue Glycochenodeoxycholic acid - GCDCA, which is often used to study similar effects) in various cell culture experiments.

Table 1: Effective Concentrations of GDCA/GCDCA for Inducing Apoptosis

| Cell Type | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |

| Rat Hepatocytes | 50 | 4 hours | 42% of hepatocytes underwent apoptosis. | [3] |

| Rat Hepatocytes | 50 | Not Specified | Induction of apoptosis. | |

| L-02 Hepatocytes | 50, 75, 100 | Not Specified | Cytotoxicity and reduced markers of autophagy. | |

| Isolated Rat Hepatocytes | 50 | Not Specified | Induction of apoptosis. |

Table 2: Effects of GCDCA on Chemoresistance in Hepatocellular Carcinoma (HCC) Cells

| Cell Line | GCDCA Concentration (µM) | Chemotherapeutic Agent | Observed Effect | Reference |

| Huh7, LM3 | 200 | 5-Fluorouracil (120 µg/mL), Cisplatin (10 µg/mL) | Increased cell viability by almost 20% and reduced apoptosis. |

Experimental Protocols

Preparation of Glycodeoxycholic Acid Monohydrate Stock Solution

Materials:

-

Glycodeoxycholic acid monohydrate (or Glycochenodeoxycholic acid sodium salt hydrate)

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol[6]

-

Phosphate-buffered saline (PBS), pH 7.2[6]

-

Sterile microcentrifuge tubes

-

Sterile filters (0.22 µm)

Protocol:

-

Dissolving the Compound:

-

To prepare a high-concentration stock solution, dissolve Glycodeoxycholic acid monohydrate in an organic solvent such as DMSO or ethanol. For example, a 10 mg/mL stock can be prepared in DMSO.[6][7]

-

Alternatively, for an organic solvent-free solution, directly dissolve the crystalline solid in aqueous buffers like PBS (pH 7.2). The solubility in PBS is approximately 1 mg/mL.[6]

-

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Storage: Store the stock solution at -20°C for long-term use.[7] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[6]

-

Working Solution: Before each experiment, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of Glycodeoxycholic acid monohydrate on cell viability.

Materials:

-

Cells of interest cultured in a 96-well plate

-

Glycodeoxycholic acid monohydrate working solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[8][9]

-

96-well plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of Glycodeoxycholic acid monohydrate. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9][10][11]

-

Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the detection of apoptotic and necrotic cells by flow cytometry.

Materials:

-

Cells cultured and treated with Glycodeoxycholic acid monohydrate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Collection: After treatment with Glycodeoxycholic acid monohydrate, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[13]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Visualizations

Glycochenodeoxycholic Acid (GCDCA) Induced Apoptosis via PKC Signaling

GCDCA can induce apoptosis in hepatocytes through the modulation of Protein Kinase C (PKC) activity.[3][4] The exact mechanism is complex, with studies showing both activation and inhibition of different PKC isoforms playing a role in the apoptotic process.[3][4][14]

References

- 1. Glycodeoxycholic acid monohydrate [myskinrecipes.com]

- 2. Glycodeoxycholic acid [myskinrecipes.com]

- 3. Glycochenodeoxycholic acid (GCDC) induced hepatocyte apoptosis is associated with early modulation of intracellular PKC activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile salt-induced apoptosis of hepatocytes involves activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]